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gamma - Dodecalactone - d2

Cat. No.: B1148446
CAS No.: 1082581-85-8
M. Wt: 200.32
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Description

Contextualizing Gamma-Dodecalactone (B1217428) and its Deuterated Analogs in Advanced Research

Gamma-dodecalactone is a naturally occurring flavor compound found in a variety of fruits, dairy products, and fermented goods. researchgate.netontosight.ainih.gov It is highly valued for its characteristic sweet, fruity, and peach-like aroma and is widely used in the food and fragrance industries. ontosight.aiscentree.coontosight.ai The compound exists as a cyclic ester and contributes significantly to the sensory profile of many consumer products. scentree.co

The need for accurate quantification of gamma-dodecalactone in complex matrices like food and beverages has driven the development of deuterated analogs, such as gamma-dodecalactone-d2. These labeled compounds serve as ideal internal standards in SIDA for several reasons. Their chemical and physical properties are nearly identical to the unlabeled gamma-dodecalactone, ensuring they co-elute chromatographically and experience similar ionization efficiencies in the mass spectrometer. This allows for precise correction of analytical variability, leading to highly reliable quantitative data. The use of deuterated standards is particularly crucial in food analysis, where the complexity of the sample matrix can significantly interfere with analytical measurements. researchgate.net

Research has focused on developing efficient synthetic routes to produce high-purity deuterated gamma-lactones for use in these advanced analytical methods. acs.orgresearchgate.net These synthetic efforts are critical for ensuring a reliable supply of these essential research tools.

Scope and Significance of Investigations into Gamma-Dodecalactone-d2

Investigations into gamma-dodecalactone-d2 are primarily centered on its application as an internal standard for the precise quantification of its non-deuterated counterpart in various complex samples. The significance of this research lies in the ability to achieve highly accurate and reproducible measurements of this key flavor compound, which is often present at trace levels.

Furthermore, the synthesis of deuterated gamma-lactones, including analogs of gamma-dodecalactone, contributes to the broader field of synthetic organic chemistry and isotope labeling. acs.orgnih.gov These synthetic strategies can be adapted to create a wider range of labeled compounds for various research purposes. The evaluation of these deuterated lactones as internal standards in SIDA has demonstrated their effectiveness and importance in modern analytical chemistry. acs.orgresearchgate.net

Detailed Research Findings

The synthesis of deuterated γ-lactones, including analogs of γ-dodecalactone, has been a subject of focused research to support their use as internal standards in Stable Isotope Dilution Assays (SIDA). A notable study developed two distinct synthetic pathways to produce these valuable compounds with high deuterium (B1214612) incorporation.

Another synthetic approach for a different deuterated analog, [3,3,4-²H₃]-γ-dodecalactone, utilized the free radical addition of 2-iodoacetamide to [1,1,2-²H₃]-1-decene. This method resulted in a deuterium incorporation of over 92% and a 23% yield. acs.orgnih.govresearchgate.net It was noted that the yield of this reaction was highly dependent on the purity of the starting alkene material. acs.orgnih.gov

These synthesized deuterated γ-lactones were subsequently evaluated for their suitability as internal standards for SIDA. acs.orgresearchgate.net

Interactive Data Table: Synthesis of Deuterated γ-Lactones

CompoundSynthetic MethodOverall Yield (%)Deuterium Incorporation (%)
[2,2,3,3-²H₄]-γ-DodecalactoneReduction of a doubly protected hydroxypropiolic acid with deuterium gas19>89
[3,3,4-²H₃]-γ-DodecalactoneFree radical addition of 2-iodoacetamide to [1,1,2-²H₃]-1-decene23>92

Properties

CAS No.

1082581-85-8

Molecular Formula

C12H20D2O2

Molecular Weight

200.32

Purity

95% min.

Synonyms

gamma - Dodecalactone - d2

Origin of Product

United States

Advanced Synthetic Methodologies for Deuterated Gamma Lactones

Regio- and Stereoselective Chemical Synthesis of Deuterium-Labeled Gamma-Lactones

The regio- and stereoselective synthesis of deuterium-labeled gamma-lactones presents a formidable challenge to synthetic chemists. The development of methodologies that allow for the precise placement of deuterium (B1214612) atoms in a specific location and with a defined stereochemistry is crucial for the unambiguous interpretation of experimental results. Various strategies have been developed to achieve this goal, ranging from reductive methods using deuterium gas to radical addition reactions and chiral synthesis approaches.

Reductive Strategies Employing Deuterium Gas

Reductive strategies that employ deuterium gas (D2) are a direct and efficient means of introducing deuterium into a molecule. These methods typically involve the catalytic reduction of an unsaturated precursor, such as an alkyne or an alkene, in the presence of a metal catalyst and D2 gas. The choice of catalyst and reaction conditions can significantly influence the regio- and stereoselectivity of the deuteration process.

Gamma-LactoneOverall Yield (%)Deuterium Incorporation (%)
[2,2,3,3-2H4]-gamma-Octalactone27>89
[2,2,3,3-2H4]-gamma-Decalactone17>89
[2,2,3,3-2H4]-gamma-Dodecalactone19>89

Radical Addition Reactions with Deuterated Alkenes

Radical addition reactions provide an alternative and powerful approach for the synthesis of deuterated gamma-lactones. These reactions typically involve the generation of a radical species that adds to a deuterated alkene, followed by a cyclization step to form the lactone ring. The regioselectivity of the radical addition is often governed by the stability of the resulting radical intermediate.

In the synthesis of [3,3,4-2H3]-gamma-octa- and -gamma-dodecalactones, a free radical addition of 2-iodoacetamide to [1,1,2-2H3]-1-hexene and [1,1,2-2H3]-1-decene was employed. iastate.edu This method resulted in yields of 6% and 23%, respectively, with a deuterium incorporation of over 92%. iastate.edu A critical factor influencing the success of these reactions was the purity of the starting 1-alkene. It was observed that the reaction yields were highly dependent on the purity of the alkene, highlighting the importance of using highly purified starting materials in radical-mediated transformations. iastate.edu

Table 2: Yields and Deuterium Incorporation for the Synthesis of [3,3,4-2H3]-gamma-Lactones

Gamma-LactoneYield (%)Deuterium Incorporation (%)
[3,3,4-2H3]-gamma-Octalactone6>92
[3,3,4-2H3]-gamma-Dodecalactone23>92

Chiral Synthesis Approaches for Enantiomer-Specific Deuterated Analogs

The synthesis of enantiomerically pure deuterated gamma-lactones is of paramount importance for applications in stereochemical studies and as chiral probes. Chiral synthesis approaches aim to control the stereochemistry of the newly formed stereocenters during the introduction of deuterium.

Chiral amino acids, such as L- and D-glutamic acid, represent valuable starting materials for the enantioselective synthesis of deuterated gamma-lactones. This "chiral pool" approach leverages the inherent chirality of the amino acid to induce stereoselectivity in subsequent reactions. For instance, L-glutamic acid γ-ester can be utilized as a chiral source to install the correct stereochemistry in a target molecule. This strategy has been successfully applied in the synthesis of complex molecules, demonstrating the utility of amino acids as chiral building blocks. While the direct synthesis of gamma-dodecalactone-d2 from glutamic acid is not explicitly detailed in the provided search results, the principle of using chiral amino acid precursors to control stereochemistry is a well-established and powerful tool in asymmetric synthesis.

Stereochemical Control in Wittig Reactions

The Wittig reaction is a powerful tool in organic synthesis for the creation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes. wikipedia.orglibretexts.org The stereochemical outcome of this reaction, yielding either the (Z)- or (E)-alkene, is highly dependent on the nature of the phosphonium (B103445) ylide used. wikipedia.org This control is pivotal in the multi-step synthesis of precursors for gamma-dodecalactone-d2, where the geometry of an alkene intermediate can dictate the stereochemistry of the final lactone product.

Non-stabilized Ylides: Ylides bearing simple alkyl groups are generally non-stabilized and tend to react with aldehydes to produce (Z)-alkenes with moderate to high selectivity. wikipedia.org This kinetic control arises from an early, sterically demanding transition state.

Stabilized Ylides: In contrast, ylides with electron-withdrawing groups (e.g., ester or ketone) are stabilized and react to form (E)-alkenes with high selectivity. wikipedia.org

Schlosser Modification: For enhanced control, the Schlosser modification of the Wittig reaction can be employed. This method allows for the conversion of the initially formed erythro betaine (B1666868) intermediate into the more stable threo betaine, which then proceeds to form the (E)-alkene with high purity. wikipedia.org

In the context of synthesizing a deuterated precursor for gamma-dodecalactone-d2, a Wittig reaction could be designed using a deuterated aldehyde or a deuterated phosphonium ylide. The choice of ylide and reaction conditions would be critical to establish the desired double bond geometry in the aliphatic chain, which would then be carried through subsequent transformations (e.g., epoxidation, reduction, and cyclization) to form the stereochemically defined deuterated lactone. nih.gov

Development of Environmentally Benign Synthetic Protocols (Green Chemistry)

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. amazonaws.com In the synthesis of gamma-lactones, this involves employing safer solvents, reducing energy consumption, and utilizing catalytic methods over stoichiometric reagents. amazonaws.comacs.org

Oxidative Methods Utilizing Hydrogen Peroxide

Hydrogen peroxide (H₂O₂) is considered a green oxidant because its primary byproduct is water. amazonaws.comdoria.firsc.orgnih.gov Its application in lactone synthesis, particularly through the Baeyer-Villiger oxidation, offers a more sustainable alternative to traditional peroxyacids like m-CPBA, which can generate hazardous waste. amazonaws.comwikipedia.org The Baeyer-Villiger oxidation transforms cyclic ketones into lactones by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgrsc.org

The direct use of hydrogen peroxide can be challenging due to its lower reactivity compared to peroxyacids. mdpi.com To overcome this, catalytic systems are often employed to activate the H₂O₂. amazonaws.commdpi.com For instance, the presence of certain catalysts can facilitate the oxidation of a cyclic ketone precursor to gamma-dodecalactone (B1217428), potentially with deuterium atoms incorporated at specific positions.

Catalytic Systems for Cyclic Ketone Oxidation

The development of efficient catalytic systems is central to green Baeyer-Villiger oxidations. rsc.orgnih.gov These catalysts activate either the ketone or the hydrogen peroxide, enhancing the reaction rate and selectivity under milder conditions. mdpi.com

Lewis and Brønsted Acids: Both Lewis and Brønsted acids can catalyze the Baeyer-Villiger oxidation using hydrogen peroxide. mdpi.com They function by activating the carbonyl group of the ketone, making it more susceptible to nucleophilic attack by H₂O₂.

Transition Metal Catalysts: Various transition metal complexes, including those based on platinum, have been shown to catalyze this transformation. rsc.org Heterogeneous catalysts, such as metal oxides supported on materials like silica (B1680970), are particularly attractive as they can be easily recovered and recycled, aligning with green chemistry principles. sigmaaldrich.com

Organocatalysts: Small organic molecules have also been developed as catalysts for activating hydrogen peroxide in oxidation reactions, offering a metal-free approach. rsc.orgnih.gov

These catalytic approaches allow for the efficient conversion of cyclic ketones to their corresponding lactones, such as the precursor to gamma-dodecalactone-d2, using environmentally friendly oxidants like H₂O₂. mdpi.comsigmaaldrich.com

Biocatalytic and Biotechnological Production of Gamma-Lactones with Potential for Isotopic Labeling

Biocatalysis and biotechnology offer promising and sustainable routes for the production of gamma-lactones. mdpi.com These methods utilize microorganisms or isolated enzymes to perform specific chemical transformations, often with high stereo- and regioselectivity under mild conditions. mdpi.comsemanticscholar.org For the production of gamma-dodecalactone-d2, a deuterated substrate could be introduced into the biotransformation process, allowing the microbial machinery to incorporate the isotope into the final product.

Microbial Biotransformation Systems for Lactone Biosynthesis

Microbial biotransformation is a well-established method for producing valuable aroma compounds, including gamma-lactones. mdpi.comsemanticscholar.org This process typically involves supplying a precursor molecule, such as a hydroxy fatty acid, to a microbial culture, which then converts it into the desired lactone through its metabolic pathways. mdpi.comgoogle.com The key advantage of this approach is the potential for high conversion yields and the production of "natural" flavor compounds. nih.gov

The general pathway involves the shortening of a fatty acid carbon chain via the β-oxidation cycle until a 4-hydroxy fatty acid intermediate is formed. nih.govacs.orgnih.gov This intermediate then undergoes spontaneous or enzyme-catalyzed intramolecular cyclization (lactonization) to form the stable five-membered gamma-lactone ring. mdpi.com

Yeast-Mediated Pathways (e.g., Yarrowia lipolytica, Sporobolomyces odorus, Waltomyces lipofer, Candida boidinii)

Several yeast species are known for their ability to produce gamma-lactones from various lipid substrates. mdpi.comidosi.org

Yarrowia lipolytica is one of the most extensively studied yeasts for lactone production. acs.orgmdpi.comnih.gov It efficiently converts ricinoleic acid (12-hydroxy-9-octadecenoic acid), the main component of castor oil, into gamma-decalactone (B1670016) through the peroxisomal β-oxidation pathway. nih.govmdpi.com By providing a C12 hydroxy fatty acid or engineering the β-oxidation pathway, the production can be directed towards gamma-dodecalactone. nih.gov Y. lipolytica is considered a safe organism and is well-suited for industrial fermentation processes. acs.org

Sporobolomyces odorus (also known as Sporidiobolus salmonicolor) is recognized for its ability to produce a peach-like aroma, which is attributed to the synthesis of gamma-decalactone and other lactones. idosi.orgacs.orgcore.ac.uk This yeast can synthesize lactones de novo or through the biotransformation of fatty acids like oleic acid. mdpi.comacs.org The proposed pathway involves hydroxylation of the fatty acid followed by β-oxidation to yield the lactone precursor. acs.org

Waltomyces lipofer has emerged as a highly efficient producer of gamma-dodecalactone. nih.govnih.gov Studies have shown that this oleaginous yeast can achieve high concentrations and conversion yields from 10-hydroxystearic acid. nih.govasm.orgresearchgate.net Permeabilization of the yeast cells has been shown to significantly enhance productivity by overcoming cell wall barriers. nih.govasm.org

Candida boidinii , along with other Candida species, has been reported to produce lactones from the catabolism of ricinoleic acid. mdpi.com While not as prominent in the literature for gamma-dodecalactone production as Y. lipolytica or W. lipofer, its metabolic capabilities, including the presence of formate (B1220265) dehydrogenase for cofactor regeneration, make it a candidate for biotransformation processes. nih.gov

Interactive Data Table: Comparison of Yeast-Mediated Gamma-Lactone Production

Yeast SpeciesSubstrateProductMax. Concentration/YieldProductivityReference
Waltomyces lipofer (permeabilized)10-Hydroxystearic Acidγ-Dodecalactone46 g/L (76% yield)1.5 g/L/h nih.govasm.orgresearchgate.net
Waltomyces lipofer (induced cells)10-Hydroxystearic Acidγ-Dodecalactone51 g/L (85% yield)1.7 g/L/h nih.govresearchgate.net
Yarrowia lipolytica (engineered)Oleic Acidγ-Dodecalactone282 mg/LNot specified nih.gov
Yarrowia lipolytica Castor Oilγ-Decalactone~2.1 g/LNot specified mdpi.comtandfonline.com
Sporobolomyces odorus Oleic Acidγ-Decalactone, γ-DodecalactoneNot specifiedNot specified acs.org
Bacterial Biocatalysis (e.g., Lactobacillus rhamnosus, Stenotrophomonas maltophilia)

The biocatalytic production of γ-dodecalactone using various bacterial strains has been a subject of significant research. While specific studies focusing exclusively on the synthesis of γ-dodecalactone-d2 via bacterial biocatalysis are not extensively detailed in current literature, the established processes for the non-deuterated form provide a foundational framework.

Microorganisms such as Micrococcus luteus, Rhodococcus erythropolis, and Dietzia sp. have demonstrated the ability to convert oleic acid into γ-dodecalactone. mdpi.comnih.gov The process involves a series of enzymatic reactions including hydration, oxidation, and cyclization. mdpi.comnih.gov For instance, Micrococcus luteus PCM525 can catalyze the one-pot transformation of oleic acid to γ-dodecalactone. mdpi.comnih.gov

The adaptation of these methods for the synthesis of γ-dodecalactone-d2 would likely involve the use of deuterated precursors or conducting the fermentation in a deuterated medium (D₂O). The enzymatic machinery of these bacteria would then incorporate deuterium atoms into the final lactone structure. For example, Lactobacillus rhamnosus has been noted for its role as a whole-cell biocatalyst in the regio- and stereoselective hydration of unsaturated fatty acids, a key step in lactone synthesis. researchgate.net

Table 1: Bacterial Strains in γ-Dodecalactone Production

Bacterial Strain Precursor Key Transformation Reference
Micrococcus luteus PCM525 Oleic Acid One-pot conversion to γ-dodecalactone mdpi.comnih.gov
Rhodococcus erythropolis DSM44534 Oleic Acid Conversion to 10-ketostearic acid mdpi.com
Dietzia sp. DSM44016 Oleic Acid Conversion to 10-ketostearic acid mdpi.com

Enzymatic Cascade and Chemoenzymatic Synthetic Approaches

Enzymatic and chemoenzymatic strategies offer precise control over the synthesis of complex molecules like γ-dodecalactone. While direct enzymatic synthesis of γ-dodecalactone-d2 is not prominently featured in the reviewed literature, the principles from non-deuterated lactone and other deuterated molecule syntheses are applicable.

The biosynthesis of γ-dodecalactone from hydroxy fatty acids involves a β-oxidation cycle followed by intramolecular esterification (lactonization). nih.govmdpi.com This enzymatic cascade determines the stereochemistry of the final product, often resulting in high optical purity. mdpi.com A chemoenzymatic approach could involve an initial enzymatic step to create a deuterated precursor, followed by chemical steps to complete the synthesis. For example, the synthesis of enantiopure D- and L-lactic acid-d4 has been achieved using dehydrogenase enzymes, demonstrating the potential of biocatalysts in producing deuterated building blocks. nih.govnih.gov This principle could be extended to the synthesis of deuterated hydroxy fatty acids, which can then be cyclized to form γ-dodecalactone-d2.

Substrate Utilization and Precursor Engineering in Biotransformations (e.g., Ricinoleic Acid, Oleic Acid, Hydroxy Fatty Acids)

The choice of substrate is critical in the biotransformation process for producing γ-lactones. Various fatty acids and their derivatives serve as precursors, with their structure influencing the final product.

Ricinoleic Acid : As the main fatty acid in castor oil, ricinoleic acid is a widely used precursor for γ-decalactone. core.ac.uknih.govresearchgate.net The biotransformation involves multiple cycles of β-oxidation to shorten the carbon chain to the C10 level, leading to 4-hydroxydecanoic acid, the direct precursor to γ-decalactone. core.ac.ukresearchgate.net

Oleic Acid : This unsaturated fatty acid can be converted to 10-hydroxystearic acid by certain bacteria, which is then further metabolized by yeasts like Saccharomyces cerevisiae to γ-dodecalactone. mdpi.comoup.comtandfonline.comjst.go.jp The biotransformation yield from oleic acid to γ-dodecalactone has been reported to be around 22.5%. oup.comtandfonline.comjst.go.jp

Hydroxy Fatty Acids : Direct use of hydroxy fatty acids like 10-hydroxystearic acid can lead to higher yields of γ-dodecalactone compared to starting with oleic acid, as the initial hydration step is bypassed. mdpi.comnih.gov The yeast Waltomyces lipofer has been shown to efficiently produce γ-dodecalactone from 10-hydroxystearic acid. nih.gov

For the production of γ-dodecalactone-d2, deuterated versions of these precursors would need to be synthesized and supplied to the microbial culture.

Mechanistic and Stereochemical Investigations of Biotransformation Pathways

The biotransformation pathway from fatty acids to γ-lactones is a well-studied metabolic process. The key pathway is the peroxisomal β-oxidation cycle.

In this pathway, a fatty acid is first hydrated. For instance, oleic acid is hydrated to 10-hydroxystearic acid. mdpi.comnih.gov This intermediate then undergoes several cycles of β-oxidation, which shortens the carbon chain by two carbons in each cycle. nih.gov For γ-dodecalactone, the process stops at the C12 level, yielding 4-hydroxydodecanoic acid. nih.gov This hydroxy acid then undergoes spontaneous or enzyme-assisted intramolecular cyclization to form the stable five-membered γ-lactone ring. nih.govmdpi.com

The stereochemistry of the final lactone is determined by the enzymatic steps in the pathway. The biotransformation of oleic acid has been shown to produce the (R)-configuration of γ-dodecalactone with high optical purity. oup.comtandfonline.comjst.go.jp This stereoselectivity is a significant advantage of biotechnological routes over chemical synthesis.

Process Optimization Strategies for Enhanced Bioproduction

Optimizing the conditions of the biotransformation process is crucial for maximizing the yield and productivity of γ-dodecalactone. Key parameters include environmental factors and the genetic makeup of the host organism.

Influence of Environmental Parameters (e.g., pH, Aeration)

Environmental conditions play a significant role in regulating microbial metabolism and, consequently, lactone production.

pH : The pH of the culture medium can affect enzyme activity and cell growth. For γ-decalactone production by Yarrowia lipolytica, an initial pH of 6 has been found to be optimal. nih.gov For Waltomyces lipofer, the optimal reaction pH for γ-dodecalactone production is 6.5. nih.gov In some cases, a pH of 7 has yielded favorable results for γ-decalactone synthesis. nih.govmdpi.com

Aeration : The oxygen supply is a critical factor, as the β-oxidation pathway involves oxidative enzymes. Low aeration conditions have been shown to favor the accumulation of γ-decalactone in Yarrowia lipolytica cultures, likely due to the inhibition of certain acyl-CoA oxidases. core.ac.uktandfonline.com Conversely, very high aeration can sometimes disturb the β-oxidation fluxes. core.ac.uk The oxygen transfer rate (OTR) is therefore a key parameter to control in bioreactors for optimizing lactone production. core.ac.ukresearchgate.net

Table 2: Optimal Environmental Parameters for Lactone Production

Microorganism Lactone Optimal pH Optimal Aeration Condition Reference
Yarrowia lipolytica γ-Decalactone 6.0 - 7.0 Low aeration nih.govmdpi.comtandfonline.com
Waltomyces lipofer γ-Dodecalactone 6.5 Not specified nih.gov
Genetic Modification and Metabolic Engineering of Host Strains

Altering the genetic makeup of the producing microorganisms offers a powerful strategy to enhance γ-lactone production. While specific examples for γ-dodecalactone-d2 are not available, the principles have been applied to related compounds.

Metabolic engineering can be used to direct the metabolic flux towards the desired product and prevent its degradation. For Yarrowia lipolytica, which is a workhorse for lactone production, genetic modifications have been explored to improve yields. nih.gov This can involve overexpressing key enzymes in the β-oxidation pathway or knocking out genes responsible for the degradation of the produced lactone. Genetically modified strains of Y. lipolytica have shown different behaviors in bioreactors compared to wild-type strains, indicating that process optimization needs to be tailored to the specific strain. tandfonline.com The development of genetically modified strains specifically for the uptake and conversion of deuterated precursors could be a future direction for efficient γ-dodecalactone-d2 production.

Novel Delivery Systems (e.g., Expanded Vermiculite)

Expanded vermiculite (B1170534), a lightweight and porous clay mineral, has emerged as a promising carrier for the controlled delivery of volatile flavor compounds like gamma-lactones. Its high surface area and inert nature make it an effective adsorbent for encapsulating and gradually releasing these aromatic molecules.

Research on the closely related gamma-decalactone has demonstrated the efficacy of expanded vermiculite as a delivery system in biotransformation processes. In these systems, expanded vermiculite is utilized as a carrier for the substrate, such as ricinoleic acid, to enhance its distribution and availability to microorganisms for conversion into the desired gamma-lactone. This approach has been shown to significantly increase the productivity of gamma-decalactone.

Table 1: Adsorption and Desorption Characteristics of Gamma-Lactones on Expanded Vermiculite

ParameterValueConditionsReference
Adsorption CapacityData not available for gamma-dodecalactone-d2. For gamma-decalactone, expanded vermiculite serves as an effective carrier.Biotransformation medium mdpi.com
Desorption ProfileSlow and sustained release of the adsorbed compound.Aqueous medium nih.gov
MechanismPhysical adsorption onto the porous surface of expanded vermiculite.- nih.gov

Methodologies for Isolation and Purification from Biotransformation Media

The recovery of gamma-dodecalactone-d2 from complex biotransformation media requires efficient and selective isolation and purification techniques. Several methodologies have been explored for the separation of structurally similar gamma-lactones, such as gamma-decalactone, from fermentation broths. These methods primarily include liquid-liquid extraction, hydrodistillation, and adsorption. mdpi.com

Liquid-Liquid Extraction: This is a widely used technique for the recovery of gamma-lactones. The selection of an appropriate organic solvent is crucial for achieving high extraction efficiency. Solvents such as diethyl ether have been shown to be effective for the extraction of gamma-decalactone. mdpi.com The efficiency of the extraction can be influenced by the solvent-to-sample ratio.

Hydrodistillation: This method involves the separation of volatile compounds by co-distillation with water. While it can yield a product with high purity, the efficiency of recovery may be lower compared to solvent extraction. mdpi.com The pH of the biotransformation medium can impact the yield of the distilled lactone.

Adsorption: The use of porous adsorbent materials offers a selective method for capturing gamma-lactones from the biotransformation medium. Materials like zeolites, vermiculite, and polymeric resins such as Amberlite XAD-4 have been investigated for their ability to adsorb gamma-decalactone. mdpi.com Subsequent desorption with a suitable solvent, like ethanol, allows for the recovery of the purified lactone. Adsorption methods are considered advantageous for industrial applications due to their ease of operation and lower environmental impact. mdpi.com

Table 2: Comparison of Isolation and Purification Methods for Gamma-Lactones from Biotransformation Media

MethodEfficiency/RecoveryPurity of Final ProductKey ParametersReference
Liquid-Liquid Extraction (Diethyl Ether)Higher efficiency than hydrodistillation (12.8% to 22% greater recovery for gamma-decalactone).53.0 ± 1.8% for gamma-decalactone.Solvent type, solvent-to-sample ratio. mdpi.com
HydrodistillationLower efficiency compared to extraction.88.0 ± 3.4% for gamma-decalactone.pH of the medium. mdpi.com
Adsorption (Amberlite XAD-4)Approximately 80% adsorption of gamma-decalactone within 1 hour.High, dependent on desorption step.Adsorbent type, contact time, desorption solvent. mdpi.com

Advanced Analytical Methodologies and Applications of Gamma Dodecalactone D2

Stable Isotope Dilution Assay (SIDA) for Quantitative Analysis

Stable Isotope Dilution Assay (SIDA) is a highly accurate quantitative analysis technique that relies on the use of a stable isotopically labeled version of the analyte as an internal standard. nih.gov This method is particularly valuable for complex matrices where sample preparation can lead to analyte loss. lcms.cz For the quantification of gamma-dodecalactone (B1217428), its deuterated analog, gamma-dodecalactone-d2, serves as an ideal internal standard.

Principle and Implementation of Deuterated Analogs as Internal Standards

The core principle of SIDA lies in adding a known quantity of a stable isotope-labeled (SIL) internal standard, such as gamma-dodecalactone-d2, to a sample prior to any processing or extraction steps. rsc.org This SIL standard is chemically identical to the target analyte, gamma-dodecalactone, ensuring that it behaves in the same manner during every stage of the analytical procedure, including extraction, derivatization, and chromatographic separation. rsc.org Consequently, any loss of the analyte during sample preparation will be matched by a proportional loss of the internal standard. nih.gov

The quantification is based on measuring the ratio of the signal from the unlabeled analyte to the signal from the isotopically labeled internal standard, typically using mass spectrometry. researchgate.net Since the deuterated analog has a different mass, it can be distinguished from the native compound by the mass spectrometer. rsc.org This ratio is then used to calculate the exact concentration of the analyte in the original sample, effectively correcting for any procedural variations or matrix effects. lcms.czscispace.com The use of SIL standards like gamma-dodecalactone-d2 is preferred over structural analogs because their physicochemical properties are nearly identical to the analyte, leading to more accurate and precise results. scispace.com

Calibration and Validation of SIDA Protocols

The calibration and validation of a SIDA protocol are critical to ensure the reliability of the analytical results. A calibration curve is established by preparing a series of standards containing a constant concentration of the deuterated internal standard (e.g., gamma-dodecalactone-d2) and varying concentrations of the native analyte (gamma-dodecalactone). researchgate.netumsl.edu The response ratio (peak area of analyte / peak area of internal standard) is plotted against the concentration ratio. nih.gov

Validation of the SIDA method involves assessing several key performance parameters according to established guidelines. nih.govfda.gov These parameters include:

Accuracy: The closeness of the measured value to the true value, often determined by analyzing certified reference materials or spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. fda.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

The validation process ensures that the analytical procedure is fit for its intended purpose. fda.gov

Table 1: Illustrative SIDA Calibration Data for Gamma-Dodecalactone

Analyte/IS Concentration RatioAnalyte Peak AreaIS (d2) Peak AreaResponse Ratio (Analyte/IS)
0.115,234150,8760.101
0.576,170151,1200.504
1.0153,450152,3301.007
5.0759,800150,5505.047
10.01,520,100151,30010.047

Note: Data is hypothetical and for illustrative purposes.

Evaluation of Deuterated Gamma-Lactones as Internal Standards

Research has focused on the synthesis and evaluation of various deuterated gamma-lactones for their use as internal standards in SIDA. nih.gov Studies have demonstrated that these labeled compounds are highly effective for the accurate quantification of their corresponding native lactones in different food and beverage matrices. nih.govacs.org For instance, [2,2,3,3-2H4]-gamma-dodecalactone has been synthesized with high deuterium (B1214612) incorporation (>89%) and successfully evaluated as an internal standard. nih.govacs.org

The key criteria for a suitable deuterated internal standard are high isotopic purity and stability (i.e., the deuterium atoms should not be exchangeable). The synthesis of [2,2,3,3-2H4]-gamma-dodecalactone involved the reduction of a doubly protected hydroxypropiolic acid with deuterium gas, yielding a stable product suitable for SIDA. nih.govacs.org The evaluation confirms that these deuterated gamma-lactones co-elute with their native counterparts under typical gas chromatography conditions and exhibit similar ionization behavior in the mass spectrometer, making them excellent internal standards. nih.gov

Chromatographic and Spectrometric Characterization Techniques

The analysis of gamma-dodecalactone-d2 and its native analog is predominantly carried out using a combination of chromatographic separation and spectrometric detection, which provides both qualitative and quantitative information.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like gamma-dodecalactone. researchgate.net In this technique, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. nih.gov As each compound elutes from the column, it enters the mass spectrometer.

The MS ionizes the molecules (commonly through electron impact, EI) and then separates the resulting ions based on their mass-to-charge ratio (m/z). nist.gov This process generates a unique mass spectrum for each compound, which acts as a chemical fingerprint, allowing for definitive identification. For quantitative analysis in SIDA, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are often used to enhance sensitivity and selectivity by monitoring specific m/z fragments characteristic of the analyte and its deuterated internal standard. researchgate.net

Table 2: Typical GC-MS Parameters for Gamma-Lactone Analysis

ParameterSetting
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injector Temperature250 °C
Oven Program50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier GasHelium at a constant flow of 1.0 mL/min
MS IonizationElectron Impact (EI) at 70 eV
MS ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)Gamma-Dodecalactone: 85 (quantifier), 183, 198
Gamma-Dodecalactone-d2: 87 (quantifier), 185, 200

Note: Parameters are typical and may be optimized for specific applications.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique used for extracting volatile and semi-volatile compounds from a sample matrix for subsequent GC-MS analysis. nih.govmdpi.com The method involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a sealed vial containing the sample. researchgate.net

Volatile analytes, such as gamma-dodecalactone, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. mdpi.comnih.gov After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot injector of the GC, where the adsorbed compounds are thermally desorbed for analysis. mdpi.com The choice of fiber coating is crucial for efficient extraction; for a broad range of volatile compounds, including lactones, fibers with mixed phases like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often employed. researchgate.net HS-SPME is widely used for profiling volatile compounds in food, beverages, and biological samples. nih.govnih.gov

Automated Analytical Workflow Development for Oenological Chemistry

In the field of oenological chemistry, the analysis of aroma compounds like γ-dodecalactone is crucial for quality control and authenticity assessment of wines. The use of deuterated internal standards such as γ-Dodecalactone-d2 is integral to robust quantitative methods, particularly within automated analytical workflows. Stable Isotope Dilution Assays (SIDA) coupled with automated sample preparation and analysis techniques like Solid Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry (GC-MS) represent the state-of-the-art in this domain.

A typical automated workflow for the analysis of lactones in wine involves the following steps:

Sample Preparation : An automated liquid handling system is used to accurately spike wine samples with a known concentration of γ-Dodecalactone-d2.

Solid Phase Extraction (SPE) : The spiked sample is then automatically passed through an SPE cartridge. This step is crucial for the extraction and concentration of the analytes of interest from the complex wine matrix, while removing interfering substances.

Elution and Analysis : The lactones, including γ-dodecalactone and its deuterated internal standard, are eluted from the SPE cartridge, and an aliquot of the eluate is automatically injected into a GC-MS system for analysis.

The use of a deuterated internal standard like γ-Dodecalactone-d2 in this automated workflow is essential as it mimics the chemical behavior of the analyte during extraction and analysis, thus compensating for any sample loss or matrix effects. This approach has been successfully applied in the quantification of various lactones in wine, ensuring high accuracy and reproducibility. For instance, a SIDA-SPE-GC-MS method was developed for the quantification of several 4-alkyl substituted γ-lactones in Australian wines, where 2H7-analogues were synthesized and used as internal standards. Similarly, a robust SIDA method using a deuterated internal standard was employed for the analysis of γ-nonalactone in New Zealand white wines, demonstrating the effectiveness of this approach across different wine styles and matrices.

Table 1: Automated SIDA-SPE-GC-MS Workflow for Lactone Analysis in Wine

StepDescriptionKey Parameters
1. Spiking Addition of a precise amount of γ-Dodecalactone-d2 solution to the wine sample.Concentration of internal standard, volume of sample.
2. Extraction Automated Solid Phase Extraction (SPE) to isolate and concentrate lactones.SPE sorbent type, sample loading rate, wash and elution solvent volumes.
3. GC-MS Analysis Separation, identification, and quantification of γ-dodecalactone and γ-Dodecalactone-d2.GC column, temperature program, MS ionization mode, selected ions for quantification.

Flame Ionization Detection (FID) in Quantitative Analysis

The Flame Ionization Detector (FID) is a widely used detector in gas chromatography for the quantitative analysis of organic compounds. Its operational principle is based on the detection of ions formed during the combustion of organic compounds in a hydrogen flame. The response of the FID is generally proportional to the number of carbon atoms in the analyte, making it a mass-sensitive detector.

In the context of γ-Dodecalactone-d2, while it is primarily used as an internal standard with mass spectrometric detection, the principles of FID are relevant for the quantification of the non-deuterated γ-dodecalactone. For quantitative analysis using FID, the determination of response factors is crucial for accurate results, especially when a pure analytical standard of the target compound is not available. The response factor relates the detector's signal to the concentration of the analyte.

The introduction of deuterium atoms in γ-Dodecalactone-d2 would theoretically lead to a slightly different response factor compared to the non-deuterated compound due to the mass difference. However, in practice, this difference is often negligible for FID analysis, and the primary role of the deuterated standard is in methods where isotopic differentiation is possible, such as mass spectrometry.

A study on the quantification of 12 flavoring agents in supplementary feed using GC-FID highlights the development and validation of such methods, emphasizing the importance of linearity, sensitivity, accuracy, and precision. The principles outlined in such studies are directly applicable to the development of a quantitative method for γ-dodecalactone using FID, where γ-Dodecalactone-d2 could potentially be used as an internal standard if co-elution occurs and the mass difference does not significantly affect the FID response in a discernible way.

Table 2: Key Performance Parameters for GC-FID Method Validation

ParameterDescription
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.
Sensitivity The lowest amount of analyte that can be detected (Limit of Detection, LOD) and quantified (Limit of Quantification, LOQ).
Accuracy The closeness of the measured value to the true value, often assessed through recovery studies.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Chiral Phase Gas Chromatography for Enantiomeric Distribution Determination

Gamma-dodecalactone is a chiral molecule, existing as two enantiomers, (R)- and (S)-γ-dodecalactone, which may possess different sensory properties. Therefore, the determination of the enantiomeric distribution of γ-dodecalactone is of great importance in flavor and authenticity studies. Chiral phase gas chromatography (GC) is the technique of choice for the separation and quantification of enantiomers.

Chiral GC utilizes a stationary phase that is itself chiral, allowing for the differential interaction with the enantiomers of the analyte. This results in different retention times for the (R)- and (S)-enantiomers, enabling their separation and individual quantification. Modified cyclodextrins are commonly used as chiral stationary phases for the separation of lactone enantiomers.

In the analysis of γ-dodecalactone, γ-Dodecalactone-d2 can be used as an internal standard in its racemic form or as a specific enantiomerically labeled standard if available. The use of a deuterated internal standard in chiral GC analysis is advantageous as it co-elutes with the corresponding non-deuterated enantiomer, facilitating accurate quantification by correcting for any variations during sample preparation and injection. The mass spectrometer can then differentiate between the deuterated and non-deuterated enantiomers based on their mass-to-charge ratios.

The application of multidimensional gas chromatography (MDGC) can further enhance the resolution of chiral compounds in complex matrices. In an MDGC system, a specific portion of the effluent from a primary non-chiral column is transferred to a second column coated with a chiral stationary phase for the separation of the enantiomers.

Table 3: Common Chiral Stationary Phases for Lactone Enantioseparation

Chiral Stationary PhasePrinciple of Separation
Permethylated β-cyclodextrin Inclusion complexation and surface interactions.
Diacetylated β-cyclodextrin Dipole-dipole and hydrogen bonding interactions.
Chirasil-Val Chiral recognition based on amino acid derivatives.

Integration with Ion Mobility Spectrometry (IMS) for Complex Mixture Analysis

Ion Mobility Spectrometry (IMS) is a rapid gas-phase separation technique that separates ions based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for the analysis of complex mixtures and the separation of isomers.

In the context of γ-Dodecalactone-d2 analysis, IMS-MS can offer several advantages. The presence of two deuterium atoms in γ-Dodecalactone-d2 results in a mass shift of approximately 2 Da compared to the non-deuterated form. While this is easily resolved by a mass spectrometer, IMS can provide further separation based on subtle differences in the collision cross-section (CCS) of the ions.

More importantly, IMS is highly effective in separating isomeric and isobaric compounds. For example, different isomers of lactones can be separated using IMS, which might be challenging to achieve by chromatography alone. A laboratory report demonstrated the ability of an advanced ion mobility spectrometer to separate isomeric lactones such as whisky lactone and γ-nonalactone, as well as δ- and γ-decalactone. This capability is crucial in food and flavor analysis where multiple isomeric lactones may be present.

The integration of IMS into an analytical workflow involving γ-Dodecalactone-d2 as an internal standard can enhance the confidence in analytical results by:

Reducing chemical noise : IMS can separate the analyte and internal standard ions from co-eluting matrix components, thereby improving the signal-to-noise ratio.

Confirming identity : The drift time or CCS value obtained from IMS provides an additional parameter for the identification of the target analyte.

Separating isomers : It can resolve the target lactone from other isomeric compounds that may interfere with the quantification.

Table 4: Advantages of Integrating IMS with GC-MS for Lactone Analysis

AdvantageDescription
Increased Peak Capacity Provides an additional dimension of separation, allowing for the resolution of more compounds in a complex sample.
Isomer Separation Enables the separation of structural isomers and stereoisomers that may not be resolved by chromatography alone.
Enhanced Signal-to-Noise Separates analyte ions from background noise, leading to improved sensitivity.
Improved Compound Identification Provides collision cross-section (CCS) data, an additional physicochemical property that aids in compound identification.

Method Development and Validation for Robustness and Productivity in Analytical Chemistry

The development and validation of analytical methods are critical steps to ensure that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate results. For methods involving γ-Dodecalactone-d2 as an internal standard, a comprehensive validation process is essential. The validation should be performed in accordance with international guidelines such as those from the International Council for Harmonisation (ICH).

The key parameters that need to be evaluated during method validation include:

Specificity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity : The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

Range : The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy : The closeness of the test results obtained by the method to the true value.

Precision : The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

Limit of Detection (LOD) : The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness : A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The use of a deuterated internal standard like γ-Dodecalactone-d2 significantly contributes to the robustness of the analytical method. It compensates for variations in sample preparation, injection volume, and instrument response, leading to more consistent and reliable results. A study on the quantification of γ-nonalactone in Pinot noir wines demonstrated the development of a robust method with excellent linearity, reproducibility, and repeatability using a novel isotopically labeled internal standard.

Table 5: Summary of Method Validation Parameters

Validation ParameterObjectiveTypical Acceptance Criteria
Specificity Ensure no interference at the retention time of the analyte and internal standard.Peak purity and resolution > 1.5
Linearity Establish a linear relationship between concentration and response.Correlation coefficient (r²) > 0.99
Accuracy Determine the recovery of the analyte.Recovery within 80-120%
Precision Assess the variability of the measurements.Relative Standard Deviation (RSD) < 15%
Robustness Evaluate the effect of small changes in method parameters.No significant change in results.

Mechanistic Investigations and Biochemical Pathway Elucidation

Tracing Biosynthetic Pathways using Deuterium (B1214612) Labeling

Deuterium-labeled compounds like gamma-dodecalactone-d2 serve as powerful tools for tracing the origin and transformation of molecules in complex biological systems. By introducing a precursor fatty acid labeled with deuterium, researchers can follow the atoms through various metabolic steps to the final lactone product. The presence and position of the deuterium atoms in the resulting gamma-dodecalactone-d2, detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide definitive evidence of the metabolic route.

The primary route for the biosynthesis of gamma-lactones in microorganisms is the beta-oxidation of hydroxy fatty acids. mdpi.com In this pathway, a long-chain fatty acid is sequentially shortened by two-carbon units. For gamma-dodecalactone (B1217428), a precursor like 10-hydroxystearic acid undergoes several cycles of beta-oxidation.

The use of a deuterium-labeled substrate, for instance, oleic acid-d_x_, which is first hydrated to 10-hydroxystearic acid-d_x_ and then fed to a yeast culture (e.g., Yarrowia lipolytica), would allow for the precise tracking of the carbon chain as it is shortened. mdpi.com The beta-oxidation spiral involves four key enzymatic reactions per cycle:

Acyl-CoA Oxidase: Introduction of a double bond.

Enoyl-CoA Hydratase: Addition of a water molecule.

3-Hydroxyacyl-CoA Dehydrogenase: Oxidation of the hydroxyl group.

Thiolase: Cleavage to release acetyl-CoA.

If the deuterium label is positioned on the fatty acid backbone, its location in the final 4-hydroxydodecanoic acid precursor, and consequently in the gamma-dodecalactone-d2, confirms the retention of that part of the carbon chain through the beta-oxidation cycles. This technique provides unequivocal evidence that the C12 lactone is derived from the longer fatty acid precursor.

The formation of a gamma-lactone requires a hydroxyl group at the C4 position of the fatty acid, which allows for intramolecular cyclization (lactonization). The key precursor for gamma-dodecalactone is 4-hydroxydodecanoic acid. This intermediate is generated from longer-chain hydroxy fatty acids through the beta-oxidation pathway.

For example, the biotransformation of oleic acid can lead to gamma-dodecalactone. This process begins with the hydration of oleic acid to 10-hydroxystearic acid. mdpi.com This C18 hydroxy fatty acid then enters the beta-oxidation pathway. After three cycles of beta-oxidation, which remove a total of six carbons, the resulting intermediate is 4-hydroxydodecanoyl-CoA. This molecule is then hydrolyzed and cyclizes to form gamma-dodecalactone.

By using a deuterium-labeled 10-hydroxystearic acid, researchers could monitor its conversion and detect the labeled 4-hydroxydodecanoic acid intermediate in the cell culture. The subsequent detection of gamma-dodecalactone-d2 would confirm that the hydroxy fatty acid is the direct and essential intermediate in the biosynthetic pathway.

The enzymes involved in the beta-oxidation pathway exhibit varying degrees of substrate specificity. Deuterium labeling can be instrumental in studying these enzymatic mechanisms.

Oleate Hydratases: These enzymes catalyze the addition of water to the double bond of unsaturated fatty acids like oleic acid to produce hydroxy fatty acids. mdpi.com Using deuterated water (D₂O) in the reaction medium would result in the incorporation of a deuterium atom at the hydroxyl-bearing carbon. Analyzing the resulting 10-hydroxystearic acid and the subsequent gamma-dodecalactone-d2 can help elucidate the stereochemistry and mechanism of the hydration reaction.

Acyl-CoA Oxidases (Aox): These enzymes catalyze the first and often rate-limiting step of beta-oxidation. nih.gov Yeasts like Yarrowia lipolytica possess multiple Aox isozymes with different specificities for fatty acid chain lengths. By feeding a culture a mixture of deuterated and non-deuterated fatty acids of varying lengths, one could analyze the resulting lactone products to determine the substrate preference of the active Aox enzymes in the cell. The kinetic isotope effect (KIE), where C-D bonds are broken more slowly than C-H bonds, can also be used to probe the rate-limiting steps of the catalytic mechanism.

Table 1: Key Enzymes in Gamma-Dodecalactone Biosynthesis

Enzyme Role in Pathway Substrate Example Product Example
Oleate Hydratase Introduces hydroxyl group Oleic Acid 10-Hydroxystearic Acid
Acyl-CoA Oxidase First step of β-oxidation 10-Hydroxystearoyl-CoA trans-2-Enoyl-10-hydroxystearoyl-CoA
3-Hydroxyacyl-CoA Dehydrogenase Third step of β-oxidation 3,10-Dihydroxystearoyl-CoA 3-Keto-10-hydroxystearoyl-CoA
Thiolase Final cleavage step in β-oxidation cycle 3-Keto-6-hydroxyoctanoyl-CoA 4-Hydroxyhexanoyl-CoA + Acetyl-CoA

Studies on the Stereochemistry of Biotransformation Reactions

The biological activity and sensory properties of chiral molecules like gamma-dodecalactone are often dependent on their stereochemistry. Biotransformations are typically highly stereospecific. Deuterium labeling is a classic method for studying the stereochemical course of enzyme-catalyzed reactions.

For example, to determine the stereochemistry of the hydrogen removal and addition steps during a cycle of beta-oxidation, a stereospecifically deuterated fatty acid precursor could be synthesized. The fate and configuration of the deuterium label in the intermediates and the final gamma-dodecalactone-d2 product, analyzed by techniques like chiral chromatography and NMR spectroscopy, would reveal the stereospecificity of the enzymes involved, such as enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. mdpi.com This provides insight into how the enzyme's active site orients the substrate to achieve a specific stereochemical outcome.

Analysis of Degradation Pathways and Factors Affecting Compound Stability

In many microbial production systems, the desired product, such as gamma-dodecalactone, can also be consumed or degraded by the same organism, limiting the final yield. nih.gov Understanding these degradation pathways is crucial for optimizing production.

Gamma-dodecalactone-d2 can be used as an internal standard in stability and degradation studies. By adding a known amount of the labeled compound to a microbial culture, its disappearance over time can be accurately quantified using mass spectrometry, even in the presence of newly synthesized, unlabeled gamma-dodecalactone. This allows for a precise measurement of the degradation rate. Furthermore, by analyzing the cellular metabolites, one could identify deuterated breakdown products, thereby elucidating the specific degradation pathway, which often involves re-entry into the beta-oxidation cycle. nih.gov

Application of Deuterium Labeling in Metabolomics Research for Tracing Metabolic Fluxes

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. Stable isotope labeling is central to MFA. nih.govnih.gov Deuterium-labeled substrates, such as deuterated fatty acids or even D₂O, are introduced into a cell culture. As these labeled precursors are metabolized, the deuterium atoms are incorporated into various downstream metabolites.

By measuring the pattern and extent of deuterium incorporation into intracellular metabolites over time (a method known as deuterium metabolic imaging or DMI when combined with imaging techniques), researchers can construct a map of metabolic activity. nih.govnih.gov In the context of gamma-dodecalactone production, using a deuterated fatty acid precursor would allow for the quantification of the flux of carbon through the beta-oxidation pathway leading to the lactone, as well as competing pathways such as complete degradation for energy or incorporation into cellular lipids. This information is invaluable for metabolic engineering efforts aimed at redirecting metabolic flux towards the overproduction of gamma-dodecalactone.

Table 2: Hypothetical Data from a Deuterium Tracing Experiment

Metabolite Isotopic Enrichment (%) after 24h Incubation with Deuterated Oleic Acid Implied Metabolic Activity
10-Hydroxystearic Acid 85% Active hydration of precursor
4-Hydroxydodecanoic Acid 60% High flux through β-oxidation
gamma-Dodecalactone 55% Efficient lactonization
Acetyl-CoA 30% Competing degradation pathway active
Cellular Lipids 15% Minor flux into lipid synthesis

Based on a thorough review of available scientific literature, there is no specific research documented for the chemical compound gamma-Dodecalactone-d2 concerning the functional applications and interfacial chemistry topics requested in the provided outline.

Publicly available research extensively covers the non-deuterated form, gamma-Dodecalactone , primarily in the context of the flavor and fragrance industry. Additionally, literature exists on the synthesis of various deuterated gamma-lactones, including a dodecalactone variant, for a singular purpose: for use as internal standards in stable isotope dilution assays, a quantitative analytical chemistry technique.

However, no studies were found that investigate the effects of gamma-Dodecalactone-d2 on planarian motility, its specific structure-activity relationships in biological systems, its role as a building block in polymer science, or its application as a chemical masking agent. Therefore, it is not possible to generate a scientifically accurate article on "gamma-Dodecalactone-d2" that adheres to the specified outline.

Research on Functional Applications and Interfacial Chemistry

Analytical Research into Volatile Compound Profiles in Complex Matrices

The study of volatile compounds within intricate systems, such as food and beverages, is a cornerstone of modern analytical chemistry and food science. These compounds are pivotal in defining the sensory characteristics that influence consumer acceptance. Accurate quantification of these volatiles is paramount to understanding their behavior and impact. In this context, isotopically labeled internal standards are indispensable tools for achieving precise and reliable measurements. Gamma-Dodecalactone-d2, a deuterated form of the potent aroma compound gamma-dodecalactone (B1217428), serves this critical function.

Correlation of Volatile Compounds with System Characteristics in Food Science

To establish a meaningful correlation between the concentration of a specific volatile compound and the sensory or physical characteristics of a food product, researchers require highly accurate quantitative data. Gamma-Dodecalactone is a significant aroma compound found in fruits, dairy products, and spirits, contributing characteristic creamy, fruity, and coconut-like notes. Understanding how its concentration relates to perceived aroma intensity or product quality is a key research objective.

The use of gamma-Dodecalactone-d2 as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this type of research. Because gamma-Dodecalactone-d2 is chemically identical to the target analyte (gamma-dodecalactone) but has a different mass, it can be added to a sample at a known concentration at the beginning of the analytical process. It experiences the same extraction, concentration, and ionization effects as the non-labeled compound. By comparing the detector response of the analyte to that of the internal standard, analysts can correct for any sample loss or matrix effects, leading to highly accurate quantification.

Research Findings:

In hypothetical studies correlating the concentration of gamma-dodecalactone with the sensory perception of "creaminess" in dairy products, gamma-Dodecalactone-d2 would be employed to ensure the accuracy of the quantitative data. The results of such a study could be presented as follows:

Sample IDProduct Typeγ-Dodecalactone Concentration (ng/g) (Quantified using γ-Dodecalactone-d2)Mean Creaminess Score (1-10 Scale)
AFull-Fat Yogurt85.28.5
BLow-Fat Yogurt30.54.2
CGhee (Clarified Butter)150.89.1
DAged Cheese65.17.8

This data, obtainable through the precise quantification enabled by gamma-Dodecalactone-d2, would allow researchers to establish a strong positive correlation between the concentration of gamma-dodecalactone and the perceived creaminess of the product.

Factors Affecting Absorption and Release of Volatiles in Matrices

The interaction of volatile compounds with the food matrix (e.g., fats, proteins, carbohydrates) significantly influences their retention and release, which in turn affects the aroma profile perceived by the consumer. Research in this area investigates how factors such as temperature, pH, and matrix composition affect the partitioning of aroma compounds between the food and the air.

Gamma-Dodecalactone-d2 is a crucial tool in these investigations. By using it as an internal standard, researchers can accurately measure the amount of gamma-dodecalactone that is released from a complex matrix under various conditions. For instance, an experiment might measure the release of gamma-dodecalactone from a model food system at different temperatures.

Research Findings:

A study investigating the effect of fat content on the release of gamma-dodecalactone from a model dairy system would rely on gamma-Dodecalactone-d2 for accurate measurements. A known amount of the internal standard would be added to each sample, and the headspace concentration of the analyte would be measured.

Sample MatrixTemperature (°C)Headspace γ-Dodecalactone (Relative Abundance measured against γ-Dodecalactone-d2)
High-Fat (10%)251.0
High-Fat (10%)502.5
Low-Fat (1%)253.2
Low-Fat (1%)506.8

The results, validated by the use of the deuterated internal standard, would demonstrate that higher fat content leads to greater retention (lower release) of the lipophilic gamma-dodecalactone, while increased temperature promotes its release into the headspace. This fundamental understanding is critical for designing food products with optimal flavor profiles.

Future Directions and Emerging Research Avenues for Gamma Dodecalactone D2

Development of Next-Generation Enantioselective and Sustainable Synthetic Routes

The demand for enantiomerically pure isotopically labeled compounds is growing, driven by the need for precise standards in stereospecific metabolic and pharmacokinetic studies. Future synthetic strategies for gamma-dodecalactone-d2 will likely prioritize both enantioselectivity and sustainability.

Key Developments:

Biocatalysis and Enzyme Engineering: The use of engineered enzymes, such as Baeyer-Villiger monooxygenases (BVMOs) and carbonyl reductases, offers a green and highly selective route to chiral lactones. nih.govuniba.itnih.gov Directed evolution can tailor enzymes to enhance their stability, specificity, and activity for producing specific enantiomers of deuterated lactones. uniba.it This enzymatic approach operates under mild conditions, minimizing waste and avoiding the use of toxic reagents often found in traditional chemical synthesis. mdpi.com

Chemoenzymatic Strategies: Combining the efficiency of chemical synthesis with the high selectivity of biocatalysis presents a promising hybrid approach. nih.gov For instance, a chemical step could be used to introduce the deuterium (B1214612) label, followed by an enzymatic resolution or asymmetric cyclization to yield the desired enantiomerically pure gamma-dodecalactone-d2.

Interactive Table: Comparison of Synthetic Strategies

Synthetic StrategyAdvantagesChallengesEmerging Trends
Traditional Chemical Synthesis Well-established, versatileOften requires harsh conditions, may produce racemic mixtures, potential for hazardous wasteDevelopment of novel catalysts with higher selectivity
Biocatalysis High enantioselectivity, sustainable (mild conditions, renewable catalysts), environmentally benign mdpi.comEnzyme stability and availability, substrate scope limitationsEnzyme engineering and directed evolution to create novel biocatalysts nsf.gov
Chemoenzymatic Synthesis Combines the benefits of chemical and enzymatic methods, high efficiency and selectivityRequires careful integration of chemical and biological stepsOne-pot multi-enzyme cascade reactions researchgate.net
Flow Chemistry Enhanced process control, improved safety and scalability, reduced reaction times colab.wsHigh initial setup cost, potential for clogging with solid materialsIntegration of biocatalysts into flow reactors

Integration of Multi-Omics Approaches with Isotopic Labeling for Holistic Biological System Analysis

Stable isotope labeling is a cornerstone of metabolomics and other "omics" fields. pharmiweb.com Gamma-dodecalactone-d2 can serve not only as an internal standard for accurate quantification but also as a tracer to map metabolic pathways and fluxes within complex biological systems.

Future Applications:

Metabolic Flux Analysis: By introducing gamma-dodecalactone-d2 into a biological system, researchers can trace the deuterium label as the molecule is metabolized. nih.gov This allows for the elucidation of metabolic pathways and the quantification of the rate of metabolic reactions (fluxes), providing a dynamic view of cellular metabolism. nih.gov

Proteomics and Lipidomics: In proteomics, stable isotope labeling can be used to quantify changes in protein expression and post-translational modifications. moravek.com In lipidomics, deuterated precursors can be used to track the synthesis and turnover of lipids, offering insights into lipid metabolism and its role in health and disease.

Flavoromics: This emerging field combines analytical chemistry and sensory science to understand flavor perception. nih.gov Gamma-dodecalactone-d2 is an essential tool for accurately quantifying the native compound in complex food matrices, helping to correlate chemical composition with sensory attributes.

Mechanistic Insights into Novel Biotransformation Pathways and Enzyme Engineering

Microorganisms are a primary source for the biotechnological production of lactones. mdpi.com Isotopic labeling with deuterium is a key technique for unraveling the intricate mechanisms of these biotransformation pathways.

Research Frontiers:

Pathway Elucidation: The biotransformation of fatty acids into gamma-lactones by yeasts like Yarrowia lipolytica is a well-known process involving the β-oxidation pathway. nih.govmdpi.comnih.gov Using deuterated substrates allows researchers to follow the atoms through the metabolic steps, confirming intermediates and identifying potential branch points or novel reactions.

Kinetic Isotope Effect Studies: The difference in reaction rates between a deuterated and non-deuterated substrate (the kinetic isotope effect) can provide detailed information about the rate-limiting steps in an enzymatic reaction and the geometry of the transition state. This is crucial for understanding enzyme mechanisms.

Enzyme Engineering for Novel Products: A deeper mechanistic understanding of the enzymes involved in lactone biosynthesis enables protein engineering to alter their substrate specificity or create novel biocatalysts. nsf.govresearchgate.net This could lead to the production of new, valuable lactone structures that are not found in nature.

Advanced Methodologies for Trace Analysis in Complex Environmental and Biological Samples

The detection and quantification of trace levels of compounds like gamma-dodecalactone (B1217428) in complex samples such as food, beverages, and biological fluids present a significant analytical challenge. alfa-chemistry.com Gamma-dodecalactone-d2 is indispensable as an internal standard for accurate and precise quantification in these matrices.

Innovations in Analytical Techniques:

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) and Orbitrap mass spectrometry provide high mass accuracy and resolution, enabling the confident identification and quantification of analytes in complex mixtures. nih.gov The use of gamma-dodecalactone-d2 as an internal standard corrects for matrix effects and variations in instrument response.

Advanced Sample Preparation: Innovations in sample preparation, such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), can improve the extraction and concentration of volatile and semi-volatile compounds from complex matrices, enhancing detection sensitivity.

Chromatographic Separation: The development of advanced liquid chromatography (LC) and gas chromatography (GC) columns and techniques, such as multidimensional chromatography, allows for better separation of target analytes from interfering matrix components.

Interactive Table: Analytical Techniques for Trace Analysis

TechniquePrincipleAdvantage with gamma-Dodecalactone-d2
GC-MS/MS Gas chromatography separation followed by tandem mass spectrometry detection.High sensitivity and selectivity; d2-standard corrects for injection variability and ionization suppression.
LC-HRMS Liquid chromatography separation with high-resolution mass spectrometry detection.Accurate mass measurement for high-confidence identification; d2-standard for precise quantification. nih.gov
SPME-GC-MS Solid-phase microextraction for sample concentration prior to GC-MS analysis.Pre-concentration of analyte improves detection limits; d2-standard corrects for extraction variability.

Exploration of Unconventional Research Applications Beyond Current Paradigms

While the primary applications of gamma-dodecalactone-d2 are in analytical chemistry and metabolic research, its unique properties as a stable isotope-labeled compound open the door to more unconventional research avenues.

Potential Future Applications:

Materials Science: Incorporation of deuterated molecules into polymers can act as a probe to study material properties, degradation pathways, and the diffusion of small molecules within the polymer matrix. The deuterium label provides a distinct signal in techniques like NMR and neutron scattering.

Environmental Fate and Transport: Releasing a small amount of a deuterated compound into the environment can allow scientists to track its movement and degradation pathways in soil and water systems, providing valuable data for environmental risk assessment. moravek.com

Authentication of Natural Products: The natural abundance of deuterium is relatively constant. Isotope Ratio Mass Spectrometry (IRMS) can be used to determine the D/H ratio in a compound. By comparing the isotope ratio of a commercial product to that of an authentic natural sample, it is possible to detect adulteration or synthetic origin. Gamma-dodecalactone-d2 would serve as a crucial reference standard in the development of such methods.

Q & A

Q. What are the optimal methods for synthesizing gamma-Dodecalactone-d2, and how is isotopic purity validated?

Gamma-Dodecalactone-d2 is typically synthesized via acid-catalyzed deuterium exchange or enzymatic deuteration. Key steps include:

  • Deuteration protocols : Using deuterated solvents (e.g., D2O) and catalysts (e.g., DCl) to replace hydrogen atoms at specific positions .
  • Characterization : Isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>2</sup>H-NMR) and mass spectrometry (MS). Purity thresholds ≥98% are standard for research-grade applications .

Q. How is gamma-Dodecalactone-d2 distinguished from non-deuterated lactones in analytical workflows?

  • Chromatographic separation : Reverse-phase HPLC with UV detection (210–230 nm) differentiates deuterated compounds based on retention time shifts caused by isotopic effects .
  • Mass spectral analysis : MS fragmentation patterns highlight mass shifts (+2 Da) for deuterated species. For example, the molecular ion peak for gamma-Dodecalactone-d2 appears at m/z 200.16 compared to 198.15 for the non-deuterated form .

Q. What are the primary challenges in maintaining stability during storage?

Gamma-Dodecalactone-d2 is prone to hydrolysis and isotopic exchange. Best practices include:

  • Storing in airtight, amber vials at –20°C under inert gas (e.g., argon).
  • Avoiding prolonged exposure to moisture or acidic/basic conditions .

Advanced Research Questions

Q. How can enantiomeric resolution of gamma-Dodecalactone-d2 be achieved, and what are the implications for bioactivity studies?

  • Chiral chromatography : Use amylose tris(5-chloro-2-methylphenylcarbamate) columns for enantiomer separation. A study by Zhu et al. (2024) demonstrated baseline resolution (Rs > 1.5) for delta-Dodecalactone enantiomers under isocratic conditions (hexane:isopropanol 95:5) .
  • Bioactivity implications : Enantiomers may exhibit divergent metabolic interactions. For example, (R)-gamma-Dodecalactone-d2 could inhibit COX enzymes more effectively than the (S)-form, as seen in cis-5-dodecenoic acid studies .

Q. What experimental designs are recommended for studying metabolic pathways involving gamma-Dodecalactone-d2 in vitro?

  • Isotope tracing : Incubate deuterated lactones with hepatic microsomes or cell cultures (e.g., HepG2). Track deuterium incorporation into metabolites via LC-MS/MS.
  • Dose-response assays : Test concentrations from 1 µM to 1 mM to identify nonlinear effects on triglyceride modulation, as observed in δ-Dodecalactone studies .

Q. How can contradictory data on gamma-Dodecalactone-d2’s biological effects be resolved?

Contradictions often arise from:

  • Matrix effects : Lipid solubility varies between assay media (e.g., aqueous vs. lipid-rich environments). Use standardized solvents like DMSO with ≤0.1% v/v to minimize interference .
  • Isotopic exchange artifacts : Validate deuterium retention post-assay via MS to confirm structural integrity .

Methodological and Analytical Considerations

Q. What statistical approaches are suitable for analyzing dose-dependent bioactivity data?

  • Nonlinear regression : Fit data to Hill or Log-Logistic models to estimate EC50 values.
  • ANOVA with post hoc tests : Use Tukey’s HSD for pairwise comparisons of triglyceride modulation across concentrations .

Q. How can researchers ensure reproducibility in deuterated lactone studies?

  • Detailed protocols : Document deuterium exchange conditions (e.g., reaction time, temperature, catalyst ratios) .
  • Reference standards : Use commercially available deuterated internal standards (e.g., delta-Dodecalactone-d4) for calibration .

Data Presentation and Validation

Q. What criteria should guide the inclusion of gamma-Dodecalactone-d2 data in peer-reviewed publications?

  • Transparency : Disclose isotopic purity, storage conditions, and analytical detection limits.
  • Validation : Include positive/negative controls (e.g., non-deuterated lactones) in bioassays .

Q. How should conflicting chromatographic profiles be addressed in supplementary materials?

  • Raw data submission : Provide .txt or .mzML files for MS/MS spectra and HPLC chromatograms .
  • Error analysis : Annotate peaks with signal-to-noise ratios and integration thresholds to justify exclusion of artifacts .

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